molecular formula C9H5NO2 B1617490 7-Hydroxybenzofuran-2-carbonitrile CAS No. 53020-47-6

7-Hydroxybenzofuran-2-carbonitrile

Cat. No.: B1617490
CAS No.: 53020-47-6
M. Wt: 159.14 g/mol
InChI Key: UKRSCBFPJQDXLY-UHFFFAOYSA-N
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Description

7-Hydroxybenzofuran-2-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by a hydroxyl group at the 7th position and a carbonitrile group at the 2nd position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxybenzofuran-2-carbonitrile can be achieved through various methods. One common approach involves the conversion of dihydroxyacetophenone derivatives into hydroxybenzofuranones, followed by reduction with lithium borohydride . Another method includes the use of ortho-hydroxybenzaldehydes as starting materials, which undergo cyclization and subsequent functionalization to introduce the carbonitrile group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxybenzofuran-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonitrile group can be reduced to primary amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Hydroxybenzofuran-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Hydroxybenzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position and the carbonitrile group at the 2nd position play crucial roles in its biological activity. These functional groups allow the compound to interact with enzymes, receptors, and other biomolecules, leading to various pharmacological effects. For example, the compound may inhibit specific enzymes involved in disease pathways or modulate receptor activity to exert its therapeutic effects .

Comparison with Similar Compounds

  • 4-Hydroxybenzofuran-2-carbonitrile
  • 5-Hydroxybenzofuran-2-carbonitrile
  • 6-Hydroxybenzofuran-2-carbonitrile

Comparison: 7-Hydroxybenzofuran-2-carbonitrile is unique due to the specific positioning of the hydroxyl and carbonitrile groups, which influence its chemical reactivity and biological activity. Compared to its isomers, such as 4-Hydroxybenzofuran-2-carbonitrile, 5-Hydroxybenzofuran-2-carbonitrile, and 6-Hydroxybenzofuran-2-carbonitrile, the 7-hydroxy derivative may exhibit different pharmacological properties and reactivity patterns due to the distinct electronic and steric effects imparted by the substituents .

Properties

IUPAC Name

7-hydroxy-1-benzofuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c10-5-7-4-6-2-1-3-8(11)9(6)12-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRSCBFPJQDXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)OC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30305636
Record name 7-Hydroxybenzofuran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53020-47-6
Record name 7-Hydroxy-2-benzofurancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53020-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 171308
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053020476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC171308
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Hydroxybenzofuran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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